molecular formula C19H21N3O3 B4885949 1-(4-Propoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

1-(4-Propoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

Cat. No.: B4885949
M. Wt: 339.4 g/mol
InChI Key: BPPGDQJDJLFHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Propoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a propoxyphenyl and pyridinylmethylamino substituent

Preparation Methods

The synthesis of 1-(4-Propoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Propoxyphenyl Group: This step may involve nucleophilic substitution reactions where a propoxy group is introduced to a phenyl ring.

    Attachment of the Pyridinylmethylamino Group: This can be done through amination reactions, where a pyridinylmethyl group is attached to the pyrrolidine-2,5-dione core.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Propoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinyl rings, to introduce different substituents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Propoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

    Industrial Applications: The compound may have applications in the development of industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Propoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione: This compound has a methyl group instead of a propoxy group, which may affect its chemical properties and applications.

    1-(4-Propoxyphenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione: This compound has a pyridin-3-ylmethyl group instead of a pyridin-4-ylmethyl group, which may influence its biological activity.

    1-(4-Propoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,4-dione: This compound has a pyrrolidine-2,4-dione core instead of a pyrrolidine-2,5-dione core, which may alter its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-propoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-11-25-16-5-3-15(4-6-16)22-18(23)12-17(19(22)24)21-13-14-7-9-20-10-8-14/h3-10,17,21H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPGDQJDJLFHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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